molecular formula C8H6BrIO2 B1422542 Methyl 2-Bromo-5-iodobenzoate CAS No. 717880-58-5

Methyl 2-Bromo-5-iodobenzoate

Cat. No. B1422542
M. Wt: 340.94 g/mol
InChI Key: ADOJHDXDOIEMNB-UHFFFAOYSA-N
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Description

“Methyl 2-Bromo-5-iodobenzoate” is a chemical compound with the molecular formula C8H6BrIO2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, MBIP was synthesized by amidation reaction of 2-(5-bromo-benzoxazolone)acetic acid with tryptophan methyl ester hydrochloride . The compound was characterized using spectroscopic techniques like 1H-NMR, 13C-NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “Methyl 2-Bromo-5-iodobenzoate” consists of a benzene ring substituted with a bromine atom, an iodine atom, and a methyl ester group . The molecular weight of the compound is 340.94 Da .


Physical And Chemical Properties Analysis

“Methyl 2-Bromo-5-iodobenzoate” is a solid compound . It has a molecular weight of 340.94 Da . The compound has a monoisotopic mass of 339.859558 Da .

Scientific Research Applications

    • Application : Methyl 2-Bromo-5-iodobenzoate is used as a building block in organic synthesis .
    • Application : Iodobenzoates, including Methyl 2-Bromo-5-iodobenzoate, are used as anti-infective and contraceptive agents, and as x-ray contrast media for diagnostic radiology .
    • Application : The microbial dihydroxylation of Methyl 2-iodobenzoate forms a nonracemic iodocyclohexene carboxylate intermediate. This intermediate forms the precursor for preparing kibdelone C .
    • Results : The result of this process is the formation of a nonracemic iodocyclohexene carboxylate intermediate, which can be used to prepare kibdelone C .
    • Application : Methyl 2-Bromo-5-iodobenzoate is used in the synthesis of various materials due to its reactivity .
    • Application : Methyl 2-Bromo-5-iodobenzoate can be used in the synthesis of pharmaceutical compounds .
    • Application : Methyl 2-Bromo-5-iodobenzoate can be used in environmental testing and research .
    • Application : Methyl 2-Bromo-5-iodobenzoate can be used in the synthesis of various polymers due to its reactivity .
    • Application : Methyl 2-Bromo-5-iodobenzoate can be used in the synthesis of agrochemical compounds .
    • Application : Methyl 2-Bromo-5-iodobenzoate can be used in the synthesis of dyes and pigments .

Safety And Hazards

“Methyl 2-Bromo-5-iodobenzoate” is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

methyl 2-bromo-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOJHDXDOIEMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Bromo-5-iodobenzoate

Synthesis routes and methods I

Procedure details

To the solution of 2-bromo-5-iodo-benzoic acid (10 g, 31 mmol) in methanol (100 ml) was added thionyl chloride (5 ml, 68 mmol). The mixture was heated at 55° C. for 12 hours. The solvent and reagent were removed under reduced pressure and the mixture was diluted with EtOAc. The organic solution was washed with saturated sodium bicarbonate, water, and brine, and was dried with sodium sulfate. Concentration gave 2-bromo-5-iodo-benzoic acid methyl ester (10.5 g).
Quantity
10 g
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reactant
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5 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Methyl iodide (13 g, 91.5 mmol) is added to slurry of 2-bromo-5-iodobenzoic acid (23 g, 70.4 mmol) and K2CO3 (14.6 g, 106 mmol) in DMF (50 mL) at room temperature. After TLC shows complete consumption of the starting material, the reaction is diluted with Et2O and washed three times with a saturated aqueous solution of NaCl. The combined aqueous layers are extracted once with fresh Et2O and once with EtOAc. The organic layers are combined, dried with Na2SO4, filtered and concentrated to an oil. The oil is diluted with a minimal amount of Et2O and filtered through a plug of silica. The silica is rinsed with a 20% ether/hexanes mixture. The eluents are concentrated in vacuo to give 2-bromo-5-iodobenzoic acid methyl ester as a solid.
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13 g
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23 g
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14.6 g
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Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-bromo-5-iodobenzoic acid (2-1), 5.0 g, 15.3 mmol, 1.0 equiv) in methanol (45 mL) was added sulfuric acid (1.06 mL, 19.9 mmol, 1.3 equiv). The reaction mixture was stirred for 60 hours at 60° C., then heated to reflux and stirred 24 hours more. The reaction mixture was cooled, partitioned between EtOAc and saturated sodium bicarbonate solution. The layers were separated and the aqueous layer extracted with ethyl acetate. The combined organics were dried over anhydrous sodium sulfate, filtered and concentrated to afford the product (2-2) as a white solid. ESI+ MS [M]+ C8H6BrIO2: 340.7 found, 340.9 required.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.06 mL
Type
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Reaction Step One
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45 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Westlund, B Dahl - The McNair Scholars' Journal - publicwebuploads.uwec.edu
… Methyl-2-bromo-5-cyanobenzoate: Methyl-2-bromo-5-iodobenzoate (2.77 g, 8.13 mmol) was dissolved in 40 mL of DMF and sparged with Ar for 15 min. Pd (pph3) 4 (0.520 g, 0.450 …
Number of citations: 2 publicwebuploads.uwec.edu
F Meng, Y Qin, Y Zheng, Z Zhao, Y Sun… - Angewandte …, 2023 - Wiley Online Library
… First, one-pot successive Pd-catalyzed Suzuki coupling reactions were performed by using methyl 2-Bromo-5-iodobenzoate 1 to produce the key intermediates 5 and 6. Then, …
Number of citations: 12 onlinelibrary.wiley.com
S Kayser, JC Hansen, M Staudt, A Moroz… - ACS chemical …, 2020 - ACS Publications
Competitive antagonists for ionotropic glutamate receptors (iGluRs) are highly valuable tool compounds for studying health and disease states in the central nervous system. However, …
Number of citations: 9 pubs.acs.org

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